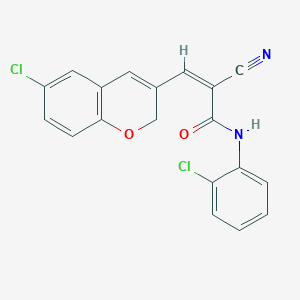![molecular formula C10H13NO B3017540 [2-(Prop-2-en-1-yloxy)phenyl]methanamine CAS No. 161562-67-0](/img/structure/B3017540.png)
[2-(Prop-2-en-1-yloxy)phenyl]methanamine
概要
説明
“[2-(Prop-2-en-1-yloxy)phenyl]methanamine” is a chemical compound with the CAS Number: 161562-67-0 . It has a molecular weight of 163.22 . The compound is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H13NO/c1-2-7-12-10-6-4-3-5-9(10)8-11/h2-6H,1,7-8,11H2 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available in the current resources.科学的研究の応用
Catalytic Applications :
- Roffe et al. (2016) discussed the synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and their transformation into unsymmetrical NCN′ pincer palladacycles. These compounds demonstrated good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
Photocytotoxicity and Cellular Imaging :
- Basu et al. (2014) synthesized Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, showing unprecedented photocytotoxicity in red light and potential for cellular imaging (Basu et al., 2014).
- In a related study, Basu et al. (2015) explored Iron(III) complexes of pyridoxal Schiff bases with phenyl-N,N-bis((pyridin-2-yl)methyl)methanamine for enhanced cellular uptake with selectivity and remarkable photocytotoxicity (Basu et al., 2015).
Chemical Synthesis and Antimicrobial Evaluation :
- Visagaperumal et al. (2010) synthesized various derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine and evaluated their antibacterial and antifungal activities, showing variable degrees of activity (Visagaperumal et al., 2010).
Anticancer Activity :
- Mbugua et al. (2020) reported new palladium (Pd)II and platinum (Pt)II complexes from Schiff base ligands including R-(phenyl)methanamine, showing significant anticancer activity against various human cancerous cell lines (Mbugua et al., 2020).
Stereochemistry and Protecting Effects :
- Lood et al. (2015) synthesized (indol-2-yl)methanamines using amino acid starting materials and a 9-phenyl-9-fluorenyl protecting group, providing insight into the stereochemical protecting properties of these compounds (Lood et al., 2015).
Quantitative Structure-Activity Relationship :
- Mente et al. (2008) used QSAR models to evaluate activities for compounds in the phenoxyphenyl-methanamine class, providing insights into the structure-activity relationship of these compounds (Mente et al., 2008).
SIRT1 Inhibition and Anticancer Agents :
- Panathur et al. (2013) designed a library of 1-{1-methyl-2-[4-phenyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indol-3-yl}methanamine derivatives, which showed potent growth inhibitory action against cancer cell lines and inhibited SIRT1 enzyme activity (Panathur et al., 2013).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed or in contact with skin . It can also cause serious eye damage and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
(2-prop-2-enoxyphenyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-7-12-10-6-4-3-5-9(10)8-11/h2-6H,1,7-8,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXQXOZZWXRSTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(cyclohexen-1-yl)ethyl]-N'-(pyridin-3-ylmethyl)oxamide](/img/structure/B3017464.png)

![3-(4-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylpropanamide](/img/structure/B3017467.png)



![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B3017474.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B3017476.png)
![Ethyl 7-benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B3017479.png)
